molecular formula C19H21N3O4 B2432464 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1209833-57-7

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2432464
CAS No.: 1209833-57-7
M. Wt: 355.394
InChI Key: SSRQJGCZBQSYIX-UHFFFAOYSA-N
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Description

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule. It contains a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a dihydrobenzodioxin ring .


Synthesis Analysis

The synthesis of oxadiazole derivatives, which includes the compound , often involves reactions of acid hydrazides with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . The synthesis of these compounds can be achieved using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a dihydrobenzodioxin ring . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point and yield can be determined experimentally . Its IR, NMR, and MS spectra can provide information about its functional groups and molecular structure .

Scientific Research Applications

Chemical Structure and Reactivity

The compound shares structural similarities with 1,3,4-oxadiazole derivatives, which are known for their interesting chemical properties and reactions. For instance, the photochemistry of 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline and related compounds leads to fragmentation forming products like 4-diazoheptane and 4-heptanone, indicating potential for varied chemical transformations and synthesis pathways (Tae et al., 1999).

Antiproliferative Activity and Structural Analysis

Compounds with a piperidine and morpholine structure, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrate antiproliferative activity. Their molecular structure, characterized using methods like IR, NMR, and LC-MS, and confirmed by X-ray diffraction studies, indicates potential biological applications. The stability of these molecules is supported by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Biological Activities and Pharmaceutical Potential

The compound's structural features, such as the presence of a piperidine ring and 1,3,4-oxadiazole moiety, are found in various bioactive molecules. For example, derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime exhibit significant antimicrobial activities, hinting at the potential for similar biological activities in the compound (Mallesha & Mohana, 2014).

Antimicrobial and Antitubercular Activities

Compounds structurally related to the one have shown promising antimicrobial and antitubercular activities. For example, a series of [4-(aryloxy)phenyl]cyclopropyl methanones have exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis and related infections (Bisht et al., 2010).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Oxadiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer activities . Therefore, this compound could be a potential candidate for further pharmacological studies.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-19(16-11-24-14-3-1-2-4-15(14)25-16)22-9-7-13(8-10-22)18-21-20-17(26-18)12-5-6-12/h1-4,12-13,16H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRQJGCZBQSYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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